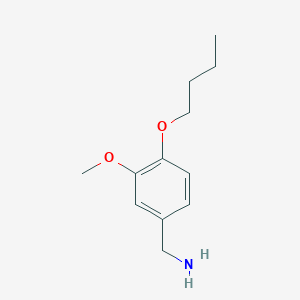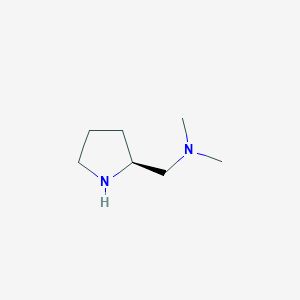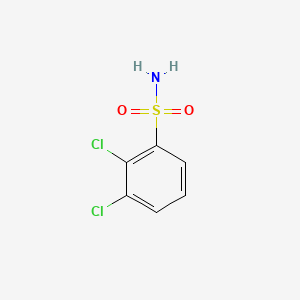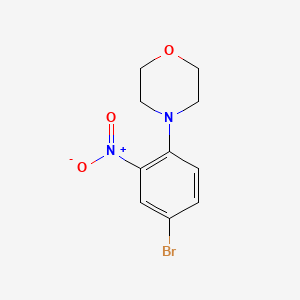
3-Fluorobenzamidoxime
Vue d'ensemble
Description
3-Fluorobenzamidoxime is a chemical compound with the CAS Number: 54872-79-6 and a molecular weight of 154.14 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The linear formula of 3-Fluorobenzamidoxime is C7H7FN2O . For a more detailed molecular structure analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and more could be used .Physical And Chemical Properties Analysis
3-Fluorobenzamidoxime is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation .Applications De Recherche Scientifique
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives :
- Research by Phutdhawong et al. (2021) in "Molecules" explored coumarin-3-carboxamide derivatives for their biological activities. Among these, specific benzamide derivatives like 4-fluoro and 2,5-difluoro benzamides showed promising results against cancer cells, indicating the potential role of benzamide functionalities in anticancer activity (Phutdhawong et al., 2021).
Fluorinated Compounds in Anti-HIV Activities :
- Kong et al. (1992) in "Antimicrobial Agents and Chemotherapy" discussed the anti-HIV activities of 3'-Fluoro-3'-deoxythymidine (FLT), highlighting its potential as an anti-AIDS compound. The study emphasized the importance of fluorinated compounds in developing treatments for HIV (Kong et al., 1992).
Crystalline Forms of Fluorinated Benzamides in Treating Various Disorders :
- Norman (2008) in "Expert Opinion on Therapeutic Patents" mentioned specific crystalline forms of fluorinated benzamides, such as 3,5-dibromo-N-[(2S)- 2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, for their applications in treating disorders like asthma and depression (Norman, 2008).
Investigating Fluorouracil's Mechanisms of Action and Clinical Strategies :
- Longley et al. (2003) in "Nature Reviews Cancer" conducted a comprehensive review of 5-Fluorouracil (5-FU), a widely used cancer treatment. The study focused on understanding 5-FU's mechanisms of action to develop strategies that enhance its anticancer activity (Longley et al., 2003).
Role of Fluoroform in Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes :
- Thomoson and Dolbier (2013) in "The Journal of Organic Chemistry" explored the use of fluoro
Tetrahydroacridine Derivatives with Fluorobenzoic Acid Moiety for Alzheimer's Disease Treatment :
- Czarnecka et al. (2017) in "Bioorganic Chemistry" discussed the synthesis and evaluation of 9-amino-1,2,3,4-tetrahydroacridine derivatives with 2-fluorobenzoic acid or 3-fluorobenzoic acid moiety as inhibitors of cholinesterases and aggregation of β-amyloid. This study indicates the significance of fluorobenzoic acid derivatives in the development of treatments for Alzheimer's Disease (Czarnecka et al., 2017).
N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a Potential Ligand for PET Imaging :
- Shiue et al. (1997) in "Nuclear Medicine and Biology" synthesized and studied nitro- and fluorobenzamides for their affinity to σ receptors. Particularly, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide showed high affinity and selectivity, indicating its potential as a ligand for PET imaging of σ receptors (Shiue et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
3-fluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJZGPLKRBIDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzamidoxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)



![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)


